molecular formula C10H7NO2S B1198837 N-Mercapto-4-formylcarbostyril CAS No. 402934-24-1

N-Mercapto-4-formylcarbostyril

Cat. No.: B1198837
CAS No.: 402934-24-1
M. Wt: 205.23 g/mol
InChI Key: ZEPFEQYCJVHPET-UHFFFAOYSA-N
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Description

N-Mercapto-4-formylcarbostyril is a novel antibiotic compound produced by the bacterium Pseudomonas fluorescens. This compound has garnered attention due to its unique structure and significant antifungal properties. It has been identified as effective against various phytopathogenic fungi, making it a promising candidate for agricultural and medicinal applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The initial identification and isolation of N-Mercapto-4-formylcarbostyril were achieved through the cultivation of Pseudomonas fluorescens strain G308. The compound was purified using preparative thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC). The structure was confirmed using various spectroscopic techniques, including LC/DAD, IR, LC-ES+/MS, LC-ES-/MS, GC-EI/MS, LC-HRES+/MS, and NMR analysis .

Industrial Production Methods

While the primary method of obtaining this compound involves microbial fermentation, there is limited information on large-scale industrial production. The stability of N-thiols at ambient temperature poses challenges for industrial synthesis .

Chemical Reactions Analysis

Types of Reactions

N-Mercapto-4-formylcarbostyril undergoes various chemical reactions, including oxidation, reduction, and substitution. due to the instability of N-thiols, these reactions must be carefully controlled to prevent decomposition .

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions often involve low temperatures and inert atmospheres to maintain the stability of the compound .

Major Products Formed

The major products formed from the reactions of this compound depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of disulfides, while reduction can yield thiols .

Scientific Research Applications

N-Mercapto-4-formylcarbostyril has several scientific research applications:

Mechanism of Action

The mechanism of action of N-Mercapto-4-formylcarbostyril involves the inhibition of spore germination and germ tube growth in fungi. The compound interferes with key metabolic pathways in the fungal cells, leading to their death. The exact molecular targets and pathways involved are still under investigation .

Comparison with Similar Compounds

N-Mercapto-4-formylcarbostyril is unique due to its N-thiol functional group, which is rare in natural products. Similar compounds include:

These compounds share structural similarities but differ in their functional groups and reactivity, highlighting the uniqueness of this compound.

Properties

IUPAC Name

2-oxo-1-sulfanylquinoline-4-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7NO2S/c12-6-7-5-10(13)11(14)9-4-2-1-3-8(7)9/h1-6,14H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZEPFEQYCJVHPET-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CC(=O)N2S)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00348373
Record name N-Mercapto-4-formylcarbostyril
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00348373
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

402934-24-1
Record name N-Mercapto-4-formylcarbostyril
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00348373
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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